

# Obeldesivir (GS-5245) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Obeldesivir |           |
| Cat. No.:            | B15141764   | Get Quote |

## Obeldesivir (GS-5245): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Obeldesivir** (also known as GS-5245 or ATV006) is an investigational, orally bioavailable antiviral drug developed by Gilead Sciences.[1] It is a prodrug of the nucleoside analog GS-441524, which is the principal metabolite of the intravenous antiviral drug remdesivir.[2] The isobutyric ester modification in **Obeldesivir** enhances the oral bioavailability of the parent nucleoside, GS-441524.[1] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and experimental data related to **Obeldesivir**.

#### **Chemical Structure and Properties**

**Obeldesivir** is a 5'-isobutyryl ester prodrug of the C-adenosine nucleoside analog GS-441524. [3] This modification facilitates its oral absorption before being hydrolyzed to the active parent nucleoside.[1]

#### **Chemical Identifiers**



| Identifier        | Value                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | [(2R,3S,4R,5R)-5-(4-Aminopyrrolo[2,1-f]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate |
| SMILES            | CC(C)C(=O)OC[C@@H]1INVALID-LINK<br>(C#N)C2=CC=C3N2N=CN=C3N)O">C@HO                                              |
| Molecular Formula | C16H19N5O5                                                                                                      |
| Molecular Weight  | 361.358 g/mol                                                                                                   |
| CAS Number        | 2647441-36-7                                                                                                    |
| ChEMBL ID         | CHEMBL4863829                                                                                                   |
| PubChem CID       | 162513664                                                                                                       |

**Physicochemical Properties** 

| Property                       | Value              |
|--------------------------------|--------------------|
| XLogP3                         | -0.3               |
| Hydrogen Bond Donor Count      | 2                  |
| Hydrogen Bond Acceptor Count   | 9                  |
| Rotatable Bond Count           | 5                  |
| Exact Mass                     | 361.13861872 g/mol |
| Monoisotopic Mass              | 361.13861872 g/mol |
| Topological Polar Surface Area | 156 Ų              |

#### **Mechanism of Action**

**Obeldesivir** acts as a prodrug, delivering the parent nucleoside GS-441524 into the systemic circulation. Following oral administration, **Obeldesivir** is extensively and rapidly cleaved presystemically to GS-441524. GS-441524 then enters host cells and is sequentially



phosphorylated by host cell kinases to its active nucleoside triphosphate (NTP) form, GS-443902.

GS-443902 is a structural analog of adenosine triphosphate (ATP) and acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). Incorporation of GS-443902 into the nascent viral RNA chain results in delayed chain termination, thereby inhibiting viral replication. This mechanism of action is shared with remdesivir.



Click to download full resolution via product page

Caption: Metabolic activation and mechanism of action of **Obeldesivir**.

#### **Antiviral Activity**

**Obeldesivir**, through its active metabolite, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses.

In Vitro Antiviral Activity of Obeldesivir (GS-5245) against SARS-CoV-2 and its Variants



| Virus                      | Cell Line          | EC <sub>50</sub> (μM)              |
|----------------------------|--------------------|------------------------------------|
| SARS-CoV-2 (WA1)           | A549-hACE2         | 0.74                               |
| SARS-CoV-2 (WA1)           | A549-hACE2-TMPRSS2 | Mean: 2.29 (Range: 1.43 -<br>4.17) |
| SARS-CoV-2 Omicron BA.2.86 | A549-hACE2-TMPRSS2 | 0.438                              |
| SARS-CoV-2 Omicron BF.7    | A549-hACE2-TMPRSS2 | 1.24 (fold change from WA1)        |
| SARS-CoV-2 Omicron BQ.1    | A549-hACE2-TMPRSS2 | Not specified                      |
| SARS-CoV-2 Omicron HV.1    | A549-hACE2-TMPRSS2 | 3.193                              |
| SARS-CoV-2 Omicron JN.1    | A549-hACE2-TMPRSS2 | Not specified                      |
| HCoV-NL63                  | LLC-MK2            | 0.62                               |
| MERS-CoV                   | HAE                | Not specified                      |
| Bat-CoV RsSHC014           | HAE                | Not specified                      |

#### **In Vivo Efficacy**

In animal models, orally administered **Obeldesivir** has been shown to reduce viral load and prevent lung pathology in mice infected with SARS-CoV-2. In African green monkeys infected with SARS-CoV-2, **Obeldesivir** treatment resulted in strong antiviral efficacy. A dose of 30 mg/kg twice daily was effective across different SARS-CoV-2 mouse models.

# Pharmacokinetics Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, **Obeldesivir** is extensively metabolized presystemically to its parent nucleoside, GS-441524. This conversion is thought to occur in the intestine and/or liver. GS-441524 is then distributed throughout the body and taken up by cells for conversion to the active triphosphate, GS-443902.



Pharmacokinetic Parameters of GS-441524 following

Oral Administration of Obeldesivir

| Species             | Dose (mg/kg)  | Bioavailability of GS-<br>441524 (%) |
|---------------------|---------------|--------------------------------------|
| Mice                | 25            | 41                                   |
| Rats                | 25            | 22-63.9                              |
| Ferrets             | Not specified | 154                                  |
| Dogs                | Not specified | 94                                   |
| Cynomolgus Macaques | Not specified | 38                                   |

In a first-in-human Phase 1 study, **Obeldesivir** was generally well-tolerated at single and multiple doses. The exposures to GS-441524 increased dose-proportionally. Following a 500 mg oral dose of [14C]-**obeldesivir**, the mean total recovery of radioactivity was 90.7%, with 58.5% in urine and 32.2% in feces. GS-441524 was the main component in plasma.

## Experimental Protocols Synthesis of Obeldesivir (GS-5245)

A detailed synthesis of **Obeldesivir** has been reported. The key step involves the esterification of the 5'-hydroxyl group of a protected GS-441524 intermediate with isobutyric anhydride.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of GS-5245 (Obeldesivir), an Oral Prodrug of Nucleoside GS-441524 That Exhibits Antiviral Efficacy in SARS-CoV-2-Infected African Green Monkeys - PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Obeldesivir (GS-5245) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141764#obeldesivir-gs-5245-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com